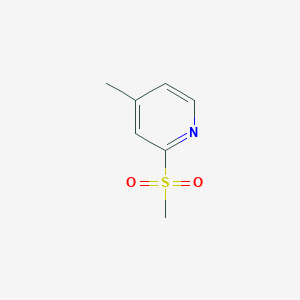

2-Mesyl-4-picoline

Description

Context within the Broader Field of Pyridyl Sulfone Chemistry

Pyridyl sulfones belong to the class of organosulfone compounds, which are recognized for their versatile reactivity and presence in pharmaceuticals, agrochemicals, and functional materials. acs.org The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the electronic nature of the attached pyridine (B92270) ring. cdnsciencepub.commasterorganicchemistry.com This electronic perturbation is central to the chemical behavior of pyridyl sulfones.

In the case of 2-sulfonylpyridines, the sulfonyl group powerfully activates the pyridine ring, rendering it electrophilic and susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com This activation is particularly pronounced at the carbon atom to which the sulfonyl group is attached (the ipso-carbon). Consequently, the sulfonyl group functions as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. clockss.orgclockss.orgslideshare.net This reactivity allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. clockss.org Research has demonstrated that 2-sulfonylpyridines readily undergo ipso-substitution with a variety of nucleophiles, including alkoxides and thiolates, to yield the corresponding substitution products in high yields. clockss.org This established reactivity places 2-sulfonylpyridines, and by extension 2-Mesyl-4-picoline, as valuable and versatile intermediates in synthetic chemistry. orgsyn.orgnih.gov

Strategic Importance as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its capacity to serve as a versatile synthetic building block, primarily due to the reactivity of the 2-sulfonyl group. The methanesulfonyl group is a well-established, competent leaving group, making the C2-position of the pyridine ring a prime site for nucleophilic attack. clockss.org This allows for the strategic introduction of a wide array of functional groups through SNAr reactions, displacing the mesyl group. clockss.orgorgsyn.org

This transformation is highly valuable for constructing substituted pyridine derivatives, which are often challenging to synthesize through other means. The reaction of 2-sulfonylpyridines with Grignard reagents, for instance, enables direct carbon-carbon bond formation at the 2-position. clockss.org The tunable nature of this reactive group has also been harnessed in the development of covalent modifiers for biological targets, highlighting its utility in medicinal chemistry and chemical biology. nih.govblogspot.com

The versatility of this compound is further enhanced by the presence of the methyl group at the 4-position. This picolyl methyl group is not inert and can be functionalized independently. For example, the protons of the methyl group can be abstracted by a strong base to generate a nucleophilic anion, which can then react with various electrophiles. nih.govbeilstein-journals.org This dual reactivity—an electrophilic site at C2 and a potentially nucleophilic handle at the C4-methyl group—makes this compound a powerful and multifaceted intermediate for the synthesis of complex, highly functionalized pyridine-based molecules.

The table below illustrates the synthetic potential of the SNAr reaction on the this compound scaffold.

| Nucleophile (Nu⁻) | Reagent Example | Product Class (2-Substituted-4-picoline) |

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-picoline |

| Sulfur Nucleophile | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-4-picoline |

| Nitrogen Nucleophile | Aniline (PhNH₂) | 2-(Phenylamino)-4-picoline |

| Carbon Nucleophile | Phenylmagnesium Bromide (PhMgBr) | 2-Phenyl-4-picoline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-4-8-7(5-6)11(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWLYJOIXOWQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634074 | |

| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182233-57-4 | |

| Record name | 2-(Methanesulfonyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Mesyl 4 Picoline and Analogues

Direct C-H Sulfonylation of Alkylpyridines

The direct sulfonylation of the picolyl C–H bond of alkylpyridines represents a highly atom-economical approach to synthesizing picolyl sulfones. This method avoids the pre-functionalization often required in traditional synthetic sequences. Recent advancements have demonstrated that 4-picoline derivatives can be effectively converted to the corresponding aryl picolyl sulfones. nih.govacs.org

Mechanistic Insights into Picolyl C–H Activation via Alkylidene Dihydropyridine (B1217469) Intermediates

The direct C-H sulfonylation of 4-alkylpyridines is believed to proceed through a mechanism involving the formation of an alkylidene dihydropyridine intermediate. nih.govacs.org The proposed mechanistic pathway begins with the N-sulfonylation of the pyridine (B92270) substrate, which activates the picolyl C-H bond for deprotonation. nih.govacs.org

The key steps are as follows:

N-Sulfonylation: The pyridine nitrogen attacks the sulfonyl chloride, forming an N-sulfonylpyridinium salt. This initial step significantly increases the acidity of the picolyl protons. nih.govacs.org

Deprotonation: A base, such as triethylamine (B128534) (Et3N), removes a proton from the picolyl group, leading to the formation of a neutral alkylidene dihydropyridine intermediate. nih.govacs.orgthieme-connect.de

C-Sulfonylation: The exocyclic double bond of the alkylidene dihydropyridine then attacks another molecule of the sulfonyl chloride, which is activated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This results in the formation of the C-S bond at the picolyl position. nih.govacs.org

Rearomatization: The resulting intermediate can then rearomatize to yield the final picolyl sulfone product. This can occur through N-desulfonylation or via a second deprotonation/protonation sequence. nih.gov

This mechanism highlights a formal activation of an unactivated picolyl C-H bond, offering a direct route to valuable sulfonylated pyridine derivatives. nih.govacs.org

Influence of Reaction Conditions and Catalyst Systems (e.g., DMAP, Et3N)

The efficiency and outcome of the direct C-H sulfonylation are highly dependent on the reaction conditions and the choice of catalysts and bases. nih.gov Triethylamine (Et3N) is commonly employed as the base to facilitate the deprotonation of the N-sulfonylated pyridine, leading to the crucial alkylidene dihydropyridine intermediate. nih.govacs.org

The addition of a nucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP), has been found to be crucial for activating the sulfonyl chloride for the subsequent C-sulfonylation step. nih.govacs.org The reaction proceeds smoothly for a variety of 4-alkyl and 4-aryl picolines using a range of aryl sulfonyl chlorides in the presence of catalytic DMAP. nih.gov

Solvents also play a role, with dichloromethane (B109758) (CH2Cl2) and chloroform (B151607) (CHCl3) being effective media for the transformation. nih.govacs.org The reaction is typically carried out under mild conditions, often at room temperature. nih.gov For certain substrates, such as 4-picoline itself, careful control of the stoichiometry of the sulfonyl chloride is necessary to prevent bis-sulfonylation at the picolyl position. nih.govacs.org

Table 1: Influence of Reaction Conditions on the Sulfonylation of 4-Ethylpyridine

| Entry | Sulfonyl Chloride (equiv.) | Et3N (equiv.) | Catalyst (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.5 | 2.0 | none | CH2Cl2 | 70 |

| 2 | 2.5 | 2.0 | none | CH2Cl2 | 80 |

| 3 | 1.5 | 2.0 | none | CH2Cl2 | 47 |

| 4 | 2.5 | 3.5 | none | CH2Cl2 | 85 |

| 5 | 2.5 | 3.5 | DMAP (0.1) | CH2Cl2 | 84 |

| 6 | 2.5 | 3.5 | DMAP (0.1) | CHCl3 | 74 |

Data sourced from a study on the C-sulfonylation of 4-alkylpyridines. nih.gov

Substrate Scope and Limitations in Regioselective Sulfonylation

The direct C-H sulfonylation method exhibits a broad substrate scope with respect to both the alkylpyridine and the aryl sulfonyl chloride. nih.govacs.org 4-Alkylpyridines with various side chains, including unactivated hydrocarbon groups, are successfully sulfonylated in good to excellent yields. nih.gov The reaction is compatible with functional groups such as acetoxy, ester, and cyano moieties within the alkyl side chain. nih.gov

Furthermore, a range of aryl sulfonyl chlorides can be employed, including those with electron-donating and electron-withdrawing substituents, as well as sterically demanding ones. nih.govacs.org However, the reaction has some limitations. For instance, attempted sulfonylation with alkyl sulfonyl chlorides, such as methanesulfonyl chloride, has been unsuccessful under these conditions. acs.org

Regioselectivity is a key consideration. While the method is highly effective for 4-alkylpyridines, the sulfonylation of 2-ethylpyridine (B127773) was not observed, potentially due to steric hindrance that impedes the initial N-sulfonylation step. acs.org For substrates like 4-picoline, which have a reactive methyl group, there is a possibility of bis-sulfonylation, which can be mitigated by adjusting the amount of sulfonyl chloride used. nih.govacs.org

Indirect Synthesis and Derivatization Routes

While direct C-H activation is a powerful tool, indirect methods involving the synthesis and subsequent derivatization of pre-functionalized pyridine scaffolds remain crucial for accessing a wide array of picolyl sulfones.

Sulfonyl Transfer Reactions involving Pyridine Scaffolds

Sulfonyl transfer reactions offer an alternative pathway to picolyl sulfones. Early examples from the 1950s showed that 4-picoline derivatives could react with sulfonyl chlorides in the presence of a base to achieve carbon sulfonylation. uiowa.edu More recently, methods have been developed for the C4-selective C-H sulfonylation of the pyridine ring itself by activating it with triflic anhydride, followed by the addition of a sulfinate salt mediated by a base like DABCO or N-methylpiperidine. chemrxiv.orgd-nb.info While these methods primarily target the pyridine ring, the principles of activating the pyridine scaffold for nucleophilic attack are relevant. The challenge in applying this to picolyl sulfonylation lies in achieving selectivity for the picolyl position over the ring positions.

Oxidation of Pyridyl Sulfides or Related Sulfur-Containing Precursors

A well-established and versatile indirect route to picolyl sulfones is the oxidation of the corresponding pyridyl sulfides. nih.govresearchgate.net This two-step approach involves the initial synthesis of the pyridyl sulfide (B99878), followed by its oxidation to the sulfone.

The oxidation of sulfides to sulfones is a common transformation in organic synthesis, and various oxidizing agents can be employed. jchemrev.com Hydrogen peroxide, often in the presence of a metal catalyst such as a molybdenum(VI)-based catalyst, is an effective and environmentally benign oxidant for this purpose. researchgate.net This method has been shown to be compatible with sensitive functional groups, including the pyridine ring itself. researchgate.net Other reagents like potassium peroxymonosulfate (B1194676) (Oxone) are also used. researchgate.net

A significant challenge in the oxidation of pyridyl sulfides is the potential for over-oxidation at the pyridine nitrogen, leading to the formation of pyridine-N-oxides as undesired byproducts. nih.govresearchgate.net This can complicate the purification and reduce the yield of the desired picolyl sulfone. nih.govresearchgate.net Therefore, the choice of oxidant and reaction conditions must be carefully optimized to achieve selective oxidation of the sulfide to the sulfone without affecting the pyridine nitrogen. nih.govacs.org Despite this challenge, the oxidation of pyridyl sulfides remains a valuable and frequently used method for preparing picolyl sulfones due to the ready availability of the starting sulfides. nih.govresearchgate.net

Transformation of Other Pyridyl Sulfone Classes (e.g., Fluorinated Pyridyl Sulfones)

The synthesis of picolyl sulfones, such as 2-Mesyl-4-picoline, can be achieved through various synthetic routes, including the transformation of other functionalized pyridine precursors. One notable strategy involves the functionalization of fluorinated pyridines. While direct transformation of a fluorinated pyridyl sulfone to this compound is not extensively documented, a highly relevant process is the conversion of 2-fluoro-4-methylpyridine (B58000) into a key mesylate intermediate, which serves as a potent alkylating agent for subsequent reactions. nih.gov

This transformation pathway underscores the synthetic utility of halogenated pyridine derivatives in constructing more complex molecules. The process for converting 2-fluoro-4-methylpyridine into a reactive mesylate involves a sequence of chlorination, hydrolysis, and subsequent methanesulfonylation. nih.gov This multi-step functionalization highlights a practical approach to preparing versatile building blocks for the synthesis of complex pyridyl compounds. nih.gov

An alternative approach to forming picolyl sulfones involves the direct C-H sulfonylation of 4-alkylpyridines. acs.orgnih.gov This method treats 4-picoline derivatives with aryl sulfonyl chlorides in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). acs.orgnih.gov The reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate, effectively functionalizing the picolyl C-H bond. acs.orgnih.gov This strategy circumvents some drawbacks of other methods, such as the oxidation of picolyl sulfides, which can lead to undesired pyridine-N-oxide formation. acs.orgnih.gov

The table below outlines a representative transformation of a fluorinated pyridine, which is a key step adaptable for large-scale synthesis of related compounds. nih.gov

Table 1: Synthetic Sequence for Functionalization of 2-Fluoro-4-methylpyridine

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-methylpyridine | N-Chlorosuccinimide, Benzoyl Peroxide | 2-Fluoro-4-(chloromethyl)pyridine | Chlorination of the methyl group |

| 2 | 2-Fluoro-4-(chloromethyl)pyridine | Water, Base | (2-Fluoro-4-pyridinyl)methanol | Hydrolysis of the chloromethyl group |

This interactive table summarizes the key steps in transforming a fluorinated pyridine into a versatile synthetic intermediate.

Sustainable and Scalable Production Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the adoption of sustainable and scalable methodologies. This involves integrating green chemistry principles into process design and considering advanced manufacturing technologies like continuous flow systems.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edumlsu.ac.in The application of its twelve principles is crucial for the sustainable synthesis of this compound. msu.edu

Key principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. msu.edu This can be measured by metrics like the E-factor (mass of waste / mass of product) and Process Mass Intensity (PMI). msu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edumlsu.ac.in Reactions like rearrangements and additions that incorporate all reactant atoms into the product are highly desirable. mlsu.ac.in

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a reaction many times, thus minimizing waste. mlsu.ac.in For instance, using a catalyst for sulfonylation can lower the energy requirement and improve selectivity. mlsu.ac.in

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. mlsu.ac.in When required, the choice should lean towards greener alternatives such as water or supercritical fluids, avoiding toxic and hazardous solvents.

Design for Energy Efficiency: Energy requirements for chemical processes have environmental and economic impacts and should be minimized. msu.edu Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. mlsu.ac.in Modern techniques like microwave-assisted synthesis can also significantly reduce reaction times and energy use. nih.gov

By systematically applying these principles, the synthesis of this compound can be optimized to be more environmentally benign, cost-effective, and safer.

Scaling up the production of this compound for industrial demand requires careful consideration of process efficiency, safety, and cost. Continuous flow chemistry offers significant advantages over traditional batch processing for large-scale manufacturing. mdpi.comtue.nl

In a continuous flow system, reactants are continuously fed into a reactor, and the product is continuously removed. beilstein-journals.org This approach offers numerous benefits:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. tue.nl

Increased Efficiency and Throughput: Continuous flow can dramatically reduce reaction times from hours in batch processes to minutes or even seconds in flow. beilstein-journals.orggoogle.com This allows for higher throughput from a smaller equipment footprint. mdpi.com

Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which can be more straightforward than redesigning large-scale batch reactors. tue.nl

The oxidation of sulfides to sulfones is a key transformation in the synthesis of many sulfonyl-containing compounds and has been successfully adapted to continuous flow processes. rsc.org For example, using an immobilized catalyst in a packed-bed reactor allows for the selective oxidation of sulfides to either sulfoxides or sulfones with high conversion rates and short residence times. rsc.org Such a system can operate for extended periods with stable performance, demonstrating its industrial viability. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Processing for Sulfide Oxidation

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Hours (e.g., >24h) beilstein-journals.org | Minutes (e.g., 4-20 min) beilstein-journals.orgrsc.org | Significant reduction in process time |

| Temperature Control | Difficult, potential for hotspots | Excellent, precise control | Higher selectivity, reduced byproducts |

| Safety | Higher risk with large volumes | Inherently safer with small volumes | Minimized risk of thermal runaway |

| Yield & Selectivity | Often lower | Can be significantly higher beilstein-journals.orggoogle.com | Improved process efficiency |

| Scalability | Requires larger, redesigned vessels | Achieved by longer run times or parallel reactors | More flexible and predictable scale-up |

This interactive table compares key performance indicators for traditional batch versus modern continuous flow manufacturing, highlighting the advantages of the latter for industrial-scale synthesis.

By leveraging continuous flow technology, the industrial-scale synthesis of this compound can be made more efficient, safer, and economically viable, meeting the demands for this important chemical compound. mdpi.combeilstein-journals.org

Mechanistic Investigations and Reactivity Profiles of 2 Mesyl 4 Picoline

Reactivity of the Mesyl (Methylsulfonyl) Moiety

The methylsulfonyl (mesyl) group at the 2-position of the pyridine (B92270) ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity, primarily by functioning as an activated leaving group or participating in carbon-sulfur bond cleavage reactions.

Role as an Activated Leaving Group in Nucleophilic Displacements

The mesyl group is an excellent leaving group, a property derived from the stability of the resulting methanesulfonate (B1217627) anion. ontosight.ai The negative charge on the methanesulfonate is effectively delocalized through resonance across the two sulfonyl oxygens, making it a weak base and, consequently, easy to displace. This characteristic is fundamental to nucleophilic substitution reactions. nih.govacs.org

In the context of 2-Mesyl-4-picoline, the sulfonyl group is attached to an aromatic ring, making it a participant in Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron-deficient character of the pyridine ring, activates the C2 position for attack by nucleophiles. 2-Sulfonylpyridines and related 2-sulfonylpyrimidines are known to react with nucleophiles like thiols under mild, metal-free conditions to form stable S-arylated products. researchgate.netacs.org The reactivity of these systems can be finely tuned by altering substituents on the pyridine ring. acs.orgrsc.org

Research has shown that heteroaryl sulfones are effective reagents for the metal-free arylation of cysteine, highlighting the lability of the sulfonyl group in the presence of strong nucleophiles. acs.org The rate-determining step in these SNAr reactions is typically the initial nucleophilic addition to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Cleavage of the C-S Bond in Cross-Coupling Reactions

While the mesyl group is a superb leaving group in nucleophilic substitutions, the carbon-sulfur bond in 2-sulfonylpyridines can also be cleaved under transition-metal-catalyzed cross-coupling conditions. This reactivity positions aryl sulfones as effective electrophilic partners, providing a valuable alternative to more traditional organohalides. acs.org The presence of the pyridine nitrogen atom is crucial, as it enhances the reactivity of the C-S bond toward oxidative addition at the metal center. chemrxiv.orgorganic-chemistry.org

Nickel and palladium catalysts are commonly employed for these transformations. Studies on analogous 2-pyridyl sulfones have demonstrated their utility in various cross-coupling reactions:

Suzuki-Miyaura Coupling: 2-Pyridyl sulfones have been shown to couple with aryl boronic acids in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. chemrxiv.org These reactions proceed via the oxidative addition of the palladium(0) catalyst into the C–S bond, which is often the turnover-limiting step. chemrxiv.org

Reductive Cross-Coupling: Nickel-catalyzed reductive cross-coupling of 2-pyridyl sulfones with aryl iodides or bromides provides a direct route to biaryls without the need to pre-form organometallic reagents. acs.orgorganic-chemistry.orgcas.cn In these reactions, a reducing agent like zinc or manganese is used to facilitate the catalytic cycle. acs.orgchemrxiv.org Mechanistic studies suggest that coordination of the pyridyl nitrogen to the nickel catalyst is essential for reactivity. chemrxiv.org

Kumada-Type Coupling: The first examples of nickel-catalyzed Kumada-type cross-coupling involved the reaction of phenyl sulfones with Grignard reagents. nih.gov This has been extended to more complex systems, although some heteroaryl sulfones, such as those of quinoline, can be less reactive. nih.gov

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been adapted for 2-heterocyclic compounds. researchgate.net While 2-pyridyl organometallics can be challenging coupling partners, methods using organozinc reagents have been developed to synthesize bipyridine derivatives. researchgate.net

The reactivity of the sulfone in these couplings is highly dependent on its structure. For instance, in difluoromethylation reactions, difluoromethyl 2-pyridyl sulfone was found to be a highly effective reagent under nickel catalysis. chemrxiv.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions Involving 2-Pyridyl Sulfones This interactive table summarizes key findings from studies on related compounds.

| Coupling Reaction | Catalyst/Metal | Coupling Partners | Key Finding | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl Boronic Acids | Enables synthesis of teraryls and quaterphenyls via sequential coupling. | chemrxiv.org |

| Reductive Coupling | Nickel | Aryl Iodides | C(sp²)–S bond is selectively cleaved to form biaryls under mild conditions. | organic-chemistry.orgcas.cn |

| Reductive Coupling | Nickel | Aryl Bromides | Achieved C(sp²)–C(sp²) coupling via C–SO₂ bond cleavage. | acs.org |

| Cross-Electrophile | Nickel | Aryl Bromides | Difluoromethyl 2-pyridyl sulfone acts as a difluoromethyl radical source. | chemrxiv.org |

Chemical Transformations Involving the Pyridine Nucleus

The pyridine ring itself is a site of significant chemical activity, primarily through reactions at the nitrogen atom. These transformations can dramatically alter the electronic properties of the entire molecule.

Functionalization via N-Alkylation and Quaternization (e.g., Pyridinium (B92312) Salt Formation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing it to react with alkylating agents to form quaternary pyridinium salts. rsc.orgnih.gov This process is known as quaternization. In the case of this compound, alkylation occurs at the nitrogen atom, converting the neutral molecule into a positively charged N-alkyl-2-mesyl-4-methylpyridinium salt.

This transformation has profound consequences for the molecule's reactivity:

Activation of the Ring: Quaternization makes the pyridine ring significantly more electron-deficient and thus more susceptible to attack by nucleophiles.

Increased Acidity of Methyl Protons: The formation of the pyridinium salt greatly increases the acidity of the protons on the 4-methyl group, making them easier to remove with a base. researchgate.net This is a key step in activating the picolyl position for further functionalization.

Studies have shown that the quaternization of pyridines is a general reaction, though its rate can be affected by steric hindrance. For example, the reaction of a sugar-derived tosylate with pyridine proceeds in good yield, whereas the reaction with the more sterically hindered 2-methylpyridine (B31789) is significantly slower and gives a lower yield. acs.org In some cases, intramolecular N-alkylation can occur, where a leaving group elsewhere in the molecule is attacked by the pyridine nitrogen to form a cyclic pyridinium product. acs.org

Coordination Behavior with Metal Centers in Catalytic Cycles

The nitrogen atom of the pyridine ring readily coordinates to transition metal centers, acting as a ligand. cmu.edunih.gov This coordination is a fundamental aspect of the catalytic activity observed in many reactions involving pyridine-containing substrates. For this compound and its analogues, this coordination plays a direct role in catalytic cross-coupling cycles.

The coordination of the pyridyl nitrogen to the metal catalyst (e.g., nickel or palladium) is believed to be a crucial step in the activation of the C2-S bond for oxidative addition. chemrxiv.orgorganic-chemistry.org This interaction brings the C-S bond into proximity with the metal center and facilitates its cleavage. This "directing group" effect explains why 2-pyridyl sulfones are often more reactive in cross-coupling reactions than their phenyl sulfone counterparts.

The structure of the ligand is critical for catalyst performance. cmu.edunih.gov In nickel-catalyzed cross-electrophile couplings, bipyridine-type ligands are often essential for achieving high yields and selectivity. nih.gov The electronic properties of the pyridine ring, which can be modulated by substituents, also influence the stability and reactivity of the resulting metal complex. rsc.org For example, the formation of stable coordination complexes with lanthanide or transition metal ions is a known property of pyridine derivatives. rsc.org

Reactivity at the 4-Methyl Picolyl Position

Under normal conditions, the C-H bonds of the methyl group at the 4-position of the picoline are relatively inert. However, their reactivity can be significantly enhanced through modification of the pyridine nitrogen.

Activation of the 4-methyl group is typically achieved by increasing the acidity of its protons. As described in section 3.2.1, N-alkylation or quaternization of the pyridine nitrogen makes the ring strongly electron-withdrawing, which stabilizes the conjugate base formed upon deprotonation of the 4-methyl group. researchgate.net A similar activation is achieved through N-sulfonylation.

A plausible mechanism for the functionalization at the picolyl position involves the following steps:

N-functionalization: The pyridine nitrogen reacts with an electrophile (e.g., an alkylating agent or a sulfonyl chloride) to form a pyridinium salt.

Deprotonation: In the presence of a base (e.g., triethylamine), the now-acidic picolyl proton is removed, forming a neutral alkylidene dihydropyridine (B1217469) intermediate. This intermediate is a key reactive species.

Electrophilic Attack: The alkylidene dihydropyridine can then react with an electrophile.

This strategy has been successfully used for the direct C-sulfonylation of 4-alkylpyridines, where treatment with an aryl sulfonyl chloride and a base leads to the formation of a picolyl sulfone. Other reactions at the 4-methyl position include oxidation to pyridine-4-carbaldehyde and isonicotinic acid using vanadium oxide catalysts, and homolytic phenylation. cdnsciencepub.comijcce.ac.ir Studies on the reaction of picolines with amyl nitrite (B80452) in the presence of a strong base have shown that the reactivity of the methyl group in picolines increases in the order of 3- < 2- < 4-position, indicating the relative ease of forming the carbanionic intermediate at the 4-position. jst.go.jp

Alpha-Deprotonation for Anion Generation

The methyl group of 2-picoline can be deprotonated using a strong base like butyllithium (B86547) to generate a picolyl anion. wikipedia.org This anion is a key nucleophilic intermediate for various subsequent reactions. In the context of this compound, the presence of the electron-withdrawing mesyl group at the 2-position significantly influences the acidity of the methyl protons at the 4-position.

A plausible mechanism involves the initial N-sulfonylation of the pyridine nitrogen, which activates the picolyl position for deprotonation by a base like triethylamine (B128534) (Et3N), leading to the formation of an alkylidene dihydropyridine intermediate. nih.govacs.org This process effectively generates a nucleophilic carbanion at the alpha-position of the methyl group.

Condensation and Alkylation Reactions at the Methyl Group

The picolyl anion generated from this compound can participate in various condensation and alkylation reactions. wikipedia.orglibretexts.org Condensation reactions involve the combination of two molecules to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org For instance, 2-picoline is known to condense with acetaldehyde (B116499) to form 2-propenylpyridine. wikipedia.org

Alkylation of the methyl group involves converting it into a larger alkyl or alkenyl group. google.com This can be achieved by reacting the picolyl anion with alkyl halides or other electrophiles. beilstein-journals.org For example, the picoline derivative can be treated with n-butyllithium followed by alkylation with benzyl (B1604629) chloride. beilstein-journals.org

A study on the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates proceeds through a tandem nucleophilic substitution followed by an aza-Cope rearrangement, providing a straightforward method for synthesizing allylic functionalized 2-alkylpyridine derivatives. beilstein-journals.org

Radical Reactions and Bond Activation (e.g., C-H)

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions often involve the generation of radical intermediates. beilstein-journals.org C-H bond activation is a key step in many of these transformations, allowing for the direct functionalization of otherwise inert C-H bonds. acs.org

One approach involves a radical cascade that combines a 1,2-N-shift with C-H bond coupling, halogenation, or selenation. chemrxiv.orgresearchgate.net This method utilizes cooperative Ni/diboron (B99234) catalysis to cleave the C(sp³)-N bond and generate a radical intermediate that can then undergo further reactions. chemrxiv.orgresearchgate.net The diboron compound acts as both an activator for the C-N bond and a reductant precursor for the Ni catalytic cycle. chemrxiv.org

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of transformations involving this compound. This involves identifying key intermediates and examining the fundamental processes of electron and proton transfer. researchgate.net

Identification of Key Intermediates (e.g., Alkylidene Dihydropyridines, Sulfinate Species)

Alkylidene Dihydropyridines: A significant body of research points to the transient generation of reactive alkylidene dihydropyridine intermediates in the functionalization of 4-alkylpyridines. nih.govacs.orgyorku.ca These intermediates are formed through the deprotonation of N-activated pyridinium salts. acs.org The formation of N-sulfonyl 4-alkylidene dihydropyridine intermediates is believed to be a key step in the sulfonylation of 4-picoline derivatives. nih.govacs.org These intermediates act as "soft" nucleophiles in various reactions, including palladium-catalyzed allylations. yorku.canih.gov

Sulfinate Species: Sulfinate species are another class of important intermediates in reactions involving sulfonyl groups. researchgate.net They can be generated from sulfonyl chlorides and can act as radical precursors. acs.org For example, sodium sulfinates can be used in the synthesis of arylsulfonates. organic-chemistry.org While direct evidence for sulfinate intermediates in the specific context of this compound reactions is not explicitly detailed in the provided search results, their involvement in related sulfonyl chemistry suggests they could play a role. researchgate.netacs.org

Examination of Electron and Proton Transfer Processes

Electron and proton transfer are fundamental processes that underpin many chemical reactions, including those involving this compound. usp.brnih.gov

Electron Transfer (ET) and Proton Transfer (PT): In some cases, electron and proton transfers occur as distinct, sequential steps. nih.gov A four-state model can be used to describe these coupled reactions, involving initial, intermediate, and final states corresponding to different locations of the electron and proton. usp.brnih.gov The study of these processes provides insight into the fundamental mechanisms of bond activation and formation. nih.gov

Below is a table summarizing the key intermediates and processes involved in the reactivity of this compound.

| Mechanistic Aspect | Key Species/Process | Description | References |

| Anion Generation | Picolyl Anion | Formed by deprotonation of the methyl group, acting as a nucleophile. | wikipedia.org |

| Intermediate | Alkylidene Dihydropyridine | Transient species formed from N-activated pyridinium salts, acting as a "soft" nucleophile. | nih.govacs.orgyorku.canih.gov |

| Intermediate | Sulfinate Species | Potential intermediates in reactions involving the mesyl group, can act as radical precursors. | researchgate.netacs.org |

| Reaction Process | Proton-Coupled Electron Transfer (PCET) | Concerted or sequential transfer of a proton and an electron. | wikipedia.orgdiva-portal.org |

| Reaction Process | Radical C-H Bond Activation | Direct functionalization of C-H bonds via radical intermediates. | acs.orgchemrxiv.orgresearchgate.net |

Strategic Applications of 2 Mesyl 4 Picoline in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active molecules and functional materials. rsc.orgresearchgate.net 2-Mesyl-4-picoline serves as a valuable starting material for the creation of more complex pyridine-based structures, including fused ring systems and functionalized derivatives. nih.gov

Construction of Pyridine-Fused Ring Systems

The reactivity of the mesyl group in this compound makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of pyridine-fused ring systems. These reactions are often key steps in the total synthesis of natural products and novel therapeutic agents. For instance, radical cascade reactions terminating onto a pyridine ring have been explored for the construction of polycyclic compounds. uv.es Such strategies are valuable for creating complex molecular architectures that are otherwise difficult to access.

Preparation of Functionalized Pyridine Derivatives

The methylsulfonyl group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2-position of the pyridine ring. This allows for the synthesis of a diverse library of functionalized pyridine derivatives. nih.gov For example, a straightforward method for the conversion of 4-alkylpyridines to aryl picolyl sulfones has been reported, highlighting the synthetic utility of activating the picolyl position. acs.org These functionalized pyridines are crucial building blocks in medicinal chemistry and materials science. rsc.orgbeilstein-journals.org

Key Intermediate in Pharmaceutical Synthesis Programs

The pyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. rsc.orgresearchgate.net this compound's role as a key intermediate allows for the efficient construction of various drug candidates.

Building Blocks for Drug Candidate Scaffolds (e.g., Anti-ulcer Agents, iNOS Inhibitors)

This compound and its derivatives are instrumental in the synthesis of various pharmaceutical agents. For example, substituted pyridine derivatives are precursors to potent anti-ulcer agents that function as proton pump inhibitors. google.comgoogle.comslideshare.net These drugs, such as omeprazole (B731) and lansoprazole, have a significant impact on the treatment of acid-related gastrointestinal disorders. beilstein-journals.orgnih.gov

Furthermore, derivatives of 2-amino-4-picoline, which can be synthesized from precursors like this compound, have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS). snmjournals.orgnih.govgoogle.com Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a significant therapeutic target. nih.gov The development of radiolabeled iNOS inhibitors, for which this compound can serve as a precursor, is also crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). snmjournals.orgnih.gov

Table 1: Examples of Drug Candidates Synthesized from Picoline Derivatives

| Drug Class | Target | Example Compound/Scaffold |

|---|---|---|

| Anti-ulcer Agents | H+/K+-ATPase (Proton Pump) | Substituted Imidazo[1,2-a]pyridines |

| iNOS Inhibitors | Inducible Nitric Oxide Synthase | 2-Amino-4-methylpyridine (B118599) analogues |

Development of Stereoselective Routes to Chiral Pharmaceutical Intermediates

Many modern pharmaceuticals are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect. Consequently, the development of stereoselective synthetic methods is of paramount importance. While direct examples involving this compound are not extensively detailed in the provided context, the broader field of pyridine chemistry includes numerous strategies for stereoselective synthesis. researchgate.netresearchgate.netmdpi.com The functional handles provided by this compound can be utilized in asymmetric transformations to produce chiral building blocks for complex drug molecules. For example, the synthesis of chiral morpholine (B109124) derivatives, which are useful pharmaceutical intermediates, often involves stereoselective steps. acs.org

Contributions to Agrochemical and Material Science Development

The applications of picoline derivatives extend beyond pharmaceuticals into the realms of agrochemicals and material science. Pyridine-based compounds are integral to many herbicides, fungicides, and insecticides. jubilantingrevia.comjubilantingrevia.comjubilantingrevia.com The synthetic versatility of this compound makes it a potential building block for the development of new and improved agrochemical products. In material science, pyridine-containing polymers and functional materials are of growing interest for applications in electronics and catalysis. nih.gov The ability to introduce specific functionalities onto the pyridine ring via intermediates like this compound is crucial for tailoring the properties of these materials.

Synthesis of Agrochemical Active Ingredients (e.g., Herbicides, Nitrogen Synergists)

The pyridine scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous herbicides, insecticides, and fungicides. mdpi.comrsc.org The introduction of a mesyl group, as seen in this compound, can significantly influence the biological activity and synthetic accessibility of these compounds. Organosulfones, including picolyl sulfones, are recognized as important functional groups in bioactive molecules and agrochemicals. nih.gov

The methylsulfonyl group in this compound acts as an effective leaving group in nucleophilic aromatic substitution reactions, facilitating the introduction of various functional groups onto the pyridine ring. This reactivity is crucial for the construction of complex agrochemical active ingredients. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally related compounds provides strong evidence for its potential applications.

For instance, the synthesis of picolinic acid derivatives, a class of synthetic auxin herbicides, often involves the manipulation of substituents on the pyridine ring. googleapis.com The reactivity of this compound would allow for the introduction of diverse side chains at the 2-position, potentially leading to novel herbicidal compounds. Research has shown that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds exhibit potent herbicidal activity. googleapis.com The synthetic strategies employed in such research could be adapted to utilize this compound as a starting material.

Furthermore, a patent for the production of the insecticide cyclaniliprole (B1261310) describes a key step involving the reaction of 3-picoline with methanesulfonyl chloride. google.com This highlights the industrial relevance of combining picoline structures with mesyl groups in the synthesis of modern pesticides. Although this example uses a different isomer of picoline, it underscores the utility of the mesyl group in activating the pyridine ring for subsequent transformations.

The development of nitrogen synergists, which enhance the efficiency of nitrogen-based fertilizers, is another area where this compound could find application. While specific examples are scarce, the functional group tolerance and reactivity profile of picolyl sulfones make them attractive intermediates for creating novel molecules that could interact with soil chemistries to improve nutrient uptake by plants. nih.gov

Table 1: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Synthetic Route from this compound | Target Moiety |

| Herbicides | Nucleophilic substitution of the mesyl group with various amines or alcohols, followed by further functionalization. | Substituted Picolinic Acids |

| Insecticides | Coupling reactions at the pyridine ring, leveraging the activating effect of the mesyl group. | Pyridine-based Pharmacophores |

| Nitrogen Synergists | Derivatization to introduce functionalities that can chelate or interact with soil nutrients. | Functionalized Pyridines |

Monomer and Polymer Precursor Applications

The field of polymer science continually seeks novel monomers to create materials with tailored properties. Pyridine-containing polymers are of particular interest due to their unique electronic, thermal, and coordination properties. benicewiczgroup.comresearchgate.net this compound serves as a valuable precursor for the synthesis of functionalized monomers, particularly vinylpyridines.

The synthesis of 4-vinylpyridine (B31050) from 4-picoline is a known industrial process, and similar chemistry can be envisioned for the conversion of the methyl group in this compound to a vinyl group. wikipedia.org The resulting monomer, 2-mesyl-4-vinylpyridine, would be a highly functional building block for polymerization. The presence of the sulfonyl group can influence the polymerization process and the properties of the resulting polymer. For example, sulfonyl groups are known to activate adjacent double bonds and can also serve as sites for post-polymerization modification. osti.gov

The polymerization of vinylpyridines can be achieved through various methods, including free-radical polymerization and controlled radical polymerization techniques, yielding polymers with a range of molecular weights and architectures. rsc.orgcmu.edumdpi.com The incorporation of a sulfonyl-containing monomer like a derivative of this compound could lead to polymers with enhanced thermal stability, altered solubility, and the ability to participate in specific interactions, making them suitable for applications in coatings, adhesives, and specialty films.

Furthermore, the sulfonyl group itself can be a key component in polymerization. Research on sulfonyl azide (B81097) functionalized polymers has shown that they can be used to create polymer nanoparticles through intramolecular crosslinking. researchgate.net This suggests that a modified this compound, converted to a sulfonyl azide derivative, could be a precursor for creating novel polymer architectures.

The synthesis of pyridine-based polybenzimidazoles for high-temperature polymer electrolyte membrane fuel cells demonstrates the importance of pyridine dicarboxylic acids as monomers. benicewiczgroup.com While not a direct application of this compound, the oxidation of the methyl group of this compound to a carboxylic acid would yield a functionalized pyridine dicarboxylic acid precursor, further expanding its utility in polymer synthesis.

Table 2: Potential Monomer and Polymer Applications Derived from this compound

| Application | Derived Monomer/Precursor | Polymerization Method | Potential Polymer Properties |

| Specialty Coatings | 2-Mesyl-4-vinylpyridine | Free-Radical or Controlled Radical Polymerization | Enhanced thermal stability, altered solubility |

| Adhesives | 2-Mesyl-4-vinylpyridine | Co-polymerization with other monomers | Tunable adhesion properties |

| Polymer Nanoparticles | 2-Sulfonylazide-4-methylpyridine | Intramolecular Crosslinking | Controlled particle size |

| High-Performance Polymers | 2-Carboxy-4-methylpyridine derivatives | Polycondensation | High thermal and chemical resistance |

Advanced Characterization and Analytical Methods in 2 Mesyl 4 Picoline Research

High-Resolution Spectroscopic Techniques (e.g., Multi-dimensional NMR, High-resolution Mass Spectrometry)

No published studies containing multi-dimensional NMR (such as COSY, HSQC, HMBC) or high-resolution mass spectrometry (HRMS) data for 2-Mesyl-4-picoline were found.

Chromatographic Purity Assessment and Separation Methodologies (e.g., HPLC, GC)

There is no available literature detailing specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the purity assessment and separation of this compound.

X-ray Diffraction for Crystalline Structure Determination

No crystallographic data or X-ray diffraction studies for this compound have been deposited in the Cambridge Structural Database (CSD) or reported in published literature.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanics (QM) forms the foundation for understanding the electronic behavior of molecules. columbia.edu Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and energetics of organic compounds, including sulfones and pyridine (B92270) derivatives. researchgate.netmdpi.com

Detailed research findings from QM studies on related systems allow for robust predictions about 2-Mesyl-4-picoline. The electronic structure dictates the molecule's reactivity, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31+G**, can precisely map these properties. mdpi.commaynoothuniversity.ieresearchgate.net The calculations would reveal the electron-withdrawing nature of the mesyl group and the nucleophilic character of the pyridine nitrogen.

Energetics of potential reactions, such as nucleophilic substitution, are a key output of QM calculations. By computing the energies of reactants, transition states, and products, a complete potential energy surface can be mapped. mdpi.comsciforum.net For instance, in a typical SN2 reaction involving a mesylate, theoretical calculations can determine the activation energy (ΔG‡), providing a quantitative measure of the reaction's kinetic feasibility. ub.edu The influence of different solvents on the energetics can also be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.comsciforum.net

| Parameter | Gas Phase (kcal/mol) | Acetonitrile (PCM) (kcal/mol) | Methodology |

|---|---|---|---|

| Activation Energy (ΔG‡) | +12.3 | +22.5 | B3LYP/6-31+G |

| Reaction Energy (ΔGrxn) | -25.0 | -15.8 | B3LYP/6-31+G |

Data is hypothetical and representative of values found for SN2 reactions on similar methyl substrates studied with DFT. mdpi.comsciforum.net Increasing solvent polarity can decrease reaction rates for ionic SN2 reactions by stabilizing the charged nucleophile more than the transition state. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This approach is particularly valuable for analyzing the conformational flexibility and its influence on the reactivity of molecules like this compound. libretexts.org

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds. libretexts.orgauremn.org.br For this compound, key dihedral angles include the rotation around the pyridine-C, C-S, and S-CH₃ bonds. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable, low-energy conformers and the energy barriers between them. escholarship.org This information is crucial, as the reactivity of a molecule can be highly dependent on its conformation.

Furthermore, MD simulations can provide insights into dynamic reactive events. A notable reaction pathway for related compounds is intramolecular cyclization, where the pyridine nitrogen atom acts as a nucleophile. nih.gov In a study on a similar 2-amino-4-methylpyridine (B118599) derivative, a mesylate precursor was found to rapidly convert to a cyclic pyridinium (B92312) salt via an internal nucleophilic attack. nih.gov MD simulations are ideally suited to model the probability and timescale of such events by simulating the molecular motions that bring the reactive centers (the pyridine nitrogen and the methylene (B1212753) carbon) into the correct orientation for a reaction to occur. escholarship.org

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | OPLS3e, AMBER, CHARMM | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P, SPC/E (for explicit solvent) | Represents the surrounding solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K (25 °C) | Simulates conditions at or near room temperature. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to sample conformational space. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

These parameters represent a standard setup for simulating a small organic molecule in a solvent to study its conformational dynamics. researchgate.netacs.org

In Silico Prediction of Reaction Pathways and Selectivity

In silico methods are instrumental in predicting the most likely pathways a reaction will follow and explaining the resulting product selectivity. ehu.esnih.gov For this compound, which possesses multiple reactive sites, computational chemistry can elucidate competing reaction mechanisms by comparing their activation energy barriers.

One major pathway is the intermolecular bimolecular nucleophilic substitution (SN2) reaction, where an external nucleophile attacks the electrophilic carbon of the picolyl group, displacing the mesylate as a leaving group. mdpi.comconicet.gov.ar QM calculations can model the entire energy profile for this process, identifying key stationary points: the separated reactants, a pre-reaction van der Waals complex, the trigonal bipyramidal transition state, and the final products. mdpi.comsciforum.net

A significant competing pathway, however, is intramolecular cyclization. Experimental studies on closely related structures have shown that the pyridine nitrogen can readily attack the alkyl group bearing the mesylate, leading to a cyclized pyridinium salt. nih.gov This is particularly relevant if the linker between the pyridine and the mesyl group allows for a sterically favorable ring formation. Computational models can predict the selectivity by directly comparing the calculated activation free energy (ΔG‡) for the intermolecular SN2 pathway versus the intramolecular cyclization pathway. nih.govnih.gov The reaction with the lower activation barrier is predicted to be the dominant kinetic product.

| Reaction Pathway | Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Intermolecular SN2 | Reactants (R) | This compound + Nucleophile | 0.0 |

| Reactant Complex (RC) | Weakly bound R and Nucleophile | -2.5 | |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.0 | |

| Products (P) | Substituted picoline + Mesylate anion | -10.0 | |

| Intramolecular Cyclization | Reactant (R') | This compound | 0.0 |

| Transition State (TS') | Cyclic transition state | +12.0 | |

| Product (P') | Cyclized pyridinium mesylate | -18.0 |

Energies are hypothetical, based on general principles and data from studies on related SN2 and intramolecular cyclization reactions. mdpi.comnih.govnih.gov The pathway with the lower transition state energy (in this case, Intramolecular Cyclization) would be predicted as the major kinetic pathway.

Emerging Research Avenues and Future Outlook

Innovation in Green Synthesis and Biocatalytic Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For pyridine (B92270) derivatives like 2-Mesyl-4-picoline, research is increasingly focused on "green" alternatives to traditional synthesis, which often involve harsh conditions and hazardous reagents. numberanalytics.com

One promising area is the use of biocatalysts, such as enzymes, which offer a sustainable and eco-friendly approach to chemical synthesis. numberanalytics.com While direct biocatalytic synthesis of this compound is still an emerging field, related research on picoline derivatives showcases the potential. For instance, chemoenzymatic strategies have been successfully employed for the asymmetric synthesis of pyridine-based alcohols. d-nb.infonih.gov These methods often start from readily available picoline derivatives and utilize enzymes like alcohol dehydrogenases to achieve high yields and enantioselectivity. d-nb.infonih.gov Such approaches highlight the feasibility of developing enzymatic or whole-cell biocatalytic systems for the synthesis and modification of this compound, reducing reliance on traditional, less sustainable methods.

| Catalyst Type | Approach | Potential Advantage | Relevant Research Finding |

|---|---|---|---|

| Biocatalyst (Enzyme) | Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Successful chemoenzymatic preparation of chiral alcohols from picoline derivatives with yields of 64-95%. nih.gov |

| Heterogeneous Nanocatalyst | Green Multicomponent Synthesis | Reusability, high efficiency, and environmentally benign. | A copper-mesalamine complex on magnetic nanoparticles catalyzed the green synthesis of highly substituted pyridines. acs.orgresearchgate.net |

Discovery of Novel Reactivity Modalities and Transformations

The mesyl group in this compound is an excellent leaving group, making the 2-position of the pyridine ring susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its utility in organic synthesis. Researchers are actively exploring new ways to harness and expand upon this reactivity.

Recent studies have demonstrated the direct C-sulfonylation of 4-alkylpyridines, a reaction that proceeds through a formal picolyl C–H activation via an alkylidene dihydropyridine (B1217469) intermediate. acs.orgnih.gov This method provides a straightforward route to picolyl sulfones, which are versatile synthetic intermediates. acs.org While this specific research focused on the 4-position, the underlying principles could potentially be adapted to devise novel transformations for 2-mesylated pyridines.

Furthermore, the pyridine ring itself can participate in various transformations. Transition metal-catalyzed reactions, such as cross-coupling reactions, offer a powerful tool for functionalizing pyridine derivatives. numberanalytics.com The development of new catalytic systems could unlock unprecedented reactivity patterns for this compound, enabling the introduction of a wide array of functional groups at different positions on the pyridine scaffold.

Expanding the Scope of Synthetic Applications

The primary role of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. rsc.org The pyridine scaffold is a common feature in many biologically active compounds. numberanalytics.comrsc.org

For instance, derivatives of 2-amino-4-methylpyridine (B118599), which can be conceptually linked to this compound through nucleophilic substitution of the mesyl group with an amine, have been investigated as inhibitors for inducible nitric oxide synthase (iNOS). nih.gov This highlights the potential of this compound as a starting material for the synthesis of novel therapeutic agents. The ability to readily introduce various substituents at the 2-position allows for the creation of diverse libraries of compounds for biological screening.

The versatility of the picoline backbone is further demonstrated by its use in the synthesis of compounds with anti-inflammatory, analgesic, and other pharmacological properties. nih.govnih.govbiosynth.com The exploration of this compound in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, is another promising avenue for expanding its synthetic utility. acs.org

Interdisciplinary Research with Material Science and Biology

The unique electronic and coordination properties of the pyridine ring open up possibilities for the application of this compound derivatives beyond traditional organic synthesis. numberanalytics.com

In material science , pyridine-based compounds are utilized in the creation of functional materials like conducting polymers and luminescent materials. numberanalytics.com 2-Methoxy-4-methylpyridine, a related compound, can act as a bidentate ligand to form stable complexes with transition metals, which can exhibit interesting catalytic and electrochemical properties. nbinno.com By strategically modifying the substituents on the pyridine ring using this compound as a precursor, it may be possible to fine-tune the properties of these materials for specific applications. Research into self-assembling structures based on pyridine donor groups also points to the potential for creating complex and functional materials. core.ac.uk

In biology and medicinal chemistry , the pyridine scaffold is of immense importance. rsc.org Pyridine derivatives are found in numerous pharmaceuticals, including anti-inflammatory agents and anticancer drugs. numberanalytics.com The ability to synthesize a variety of analogues from this compound is crucial for structure-activity relationship (SAR) studies, which are fundamental to drug discovery. Furthermore, the development of radiolabeled versions of pyridine derivatives, such as those containing [¹⁸F], for use in positron emission tomography (PET) imaging is an active area of research. nih.gov This suggests a potential future role for this compound in the development of new diagnostic tools.

| Field | Potential Application | Rationale |

|---|---|---|

| Material Science | Functional Polymers, Metal Complexes | Pyridine ring's electronic properties and ability to coordinate with metals. numberanalytics.comnbinno.com |

| Biology/Medicinal Chemistry | Drug Discovery (e.g., iNOS inhibitors), Diagnostic Imaging (PET tracers) | Pyridine is a key scaffold in many bioactive molecules; amenability to radiolabeling. rsc.orgnih.gov |

Q & A

Q. How can researchers ethically address conflicting intellectual property claims related to this compound applications?

- Guidelines :

- Literature Review : Prioritize primary patents (e.g., USPTO, Espacenet) and cite prior art transparently.

- Collaboration : Engage legal advisors to navigate overlapping claims and licensing agreements .

Tables

Table 1: Synthetic Optimization of this compound

| Parameter | Condition Range | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|---|

| Solvent | THF vs. DMF | 65–92 | 85–99 | DMF increases sulfonation |

| Temperature | 25°C vs. 60°C | 70–88 | 90–98 | Higher temp. reduces side products |

Table 2: Meta-Analysis of Reported IC50 Values

| Study | Cell Line | IC50 (µM) | Assay Conditions |

|---|---|---|---|

| A (2023) | HeLa | 12.3 ± 1.2 | RPMI, 10% FBS, pH 7.4 |

| B (2024) | HEK293 | 8.7 ± 0.9 | DMEM, 5% FBS, pH 6.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.